molecular formula C15H22O2 B135416 Octyl benzoate CAS No. 94-50-8

Octyl benzoate

Cat. No.: B135416
CAS No.: 94-50-8
M. Wt: 234.33 g/mol
InChI Key: VECVSKFWRQYTAL-UHFFFAOYSA-N
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Description

Octyl benzoate: is an ester formed from the reaction between benzoic acid and octanol. It is a colorless or very pale straw-colored, slightly viscous liquid with a fruity balsam odor. This compound is commonly used in the fragrance industry due to its pleasant aroma and is also found in the leaves of lemon balm .

Scientific Research Applications

Chemistry: Octyl benzoate is used as a solvent and intermediate in organic synthesis. Its stability and reactivity make it a valuable compound in various chemical reactions .

Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme activity. It is also investigated for its potential antimicrobial properties .

Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to permeate biological membranes. Its low toxicity makes it a suitable candidate for pharmaceutical applications .

Industry: In the cosmetic industry, this compound is used as an emollient and fragrance ingredient in various personal care products. It is also used as a plasticizer in the production of polyvinyl chloride .

Safety and Hazards

When handling Octyl benzoate, it’s important to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl benzoate is typically synthesized through the azeotropic esterification of benzoic acid with n-octanol. This process involves heating the reactants together in the presence of a catalyst, usually an acid such as sulfuric acid, to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a glass-lined reaction pot to ensure the purity of the product. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Major Products:

    Hydrolysis: Benzoic acid and octanol.

    Oxidation: Benzoic acid.

    Reduction: Octanol and benzoic acid derivatives.

Comparison with Similar Compounds

    Ethyl benzoate: Another ester of benzoic acid, commonly used as a flavoring agent.

    Methyl benzoate: Known for its pleasant aroma, used in perfumes and as a solvent.

    Butyl benzoate: Used as a plasticizer and in the fragrance industry.

Uniqueness: Octyl benzoate stands out due to its longer alkyl chain, which imparts unique physical properties such as lower volatility and higher hydrophobicity compared to shorter-chain benzoates. This makes it particularly useful in applications requiring long-lasting fragrance and stability .

Properties

IUPAC Name

octyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECVSKFWRQYTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059103
Record name Benzoic acid, octyl ester
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-50-8
Record name Octyl benzoate
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Record name Octyl benzoate
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Record name Octyl benzoate
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Record name Benzoic acid, octyl ester
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Record name Benzoic acid, octyl ester
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Record name Octyl benzoate
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Record name OCTYL BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Octyl benzoate is an ester formed by the condensation reaction between benzoic acid and octanol. Its molecular formula is C15H22O2, and it has a molecular weight of 234.32 g/mol []. While spectroscopic data wasn't explicitly provided in the provided research, esters like this compound typically exhibit characteristic peaks in infrared (IR) spectroscopy corresponding to C=O and C-O stretches.

A: Research on parabens, esters of p-hydroxybenzoic acid, reveals a fascinating structure-activity relationship regarding histamine release from mast cells []. Octylparaben, with its eight-carbon alkyl chain, exhibited the highest histamine release activity. Interestingly, both shorter and longer side chain parabens showed diminished activity. This suggests that a specific alkyl chain length, in this case, octyl, is crucial for optimal interaction with mast cell targets, potentially influencing membrane disruption and subsequent histamine release.

A: While direct co-oxidation of octane and toluene to form this compound proved challenging, research indicates that using benzaldehyde, an oxidation product of toluene, alongside octane in the presence of Au–Pd catalysts might offer a viable route []. This approach highlights the potential of co-oxidation systems for selective alkane oxidation, leveraging the reactivity of aldehydes like benzaldehyde to facilitate the formation of desired esters like this compound.

A: Research on the vapor-liquid equilibrium of systems containing diethylene glycol dibenzoate (DEDB) highlights the role of this compound []. The study demonstrated that the NRTL model effectively predicts the vapor-liquid equilibrium behavior of binary and ternary systems containing DEDB, diethylene glycol, and this compound. This information is crucial for understanding the separation and purification processes involving these solvents, particularly in applications where precise solvent ratios are required.

A: Yes, researchers have successfully synthesized this compound by reacting ethers with acid chlorides in the presence of metal halide/acid chloride catalysts []. This method provides a potentially more efficient and selective alternative to traditional esterification methods, showcasing the versatility of this compound synthesis.

A: Yes, one method for preparing fingolimod, a drug used to treat multiple sclerosis, involves the use of {5-[2-(4-n-octyl-phenyl)ethyl]-2,2-dimethyl-1,3-dioxane-5-yl} carbamic acid tert-butyl ester, a compound structurally related to this compound, as a key intermediate []. This synthesis highlights the role of this compound derivatives in the production of pharmaceutically relevant molecules.

A: Studies on the essential oil of Salvia multicaulis, which contains this compound as a constituent, have demonstrated promising antibacterial and antifungal activities []. While the exact mechanism of action remains to be fully elucidated, these findings suggest that this compound, possibly in synergy with other compounds in the essential oil, might contribute to the plant's defense mechanisms against microbial pathogens.

A: While the provided research doesn't delve into specific percutaneous absorption studies of this compound, research on rat skin models highlights the influence of skin abnormalities on the absorption of compounds, including this compound []. This highlights the importance of considering skin health and integrity when evaluating the transdermal delivery and potential systemic exposure of this compound and similar compounds.

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